[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
CAS No.: 57865-92-6
Cat. No.: VC0024019
Molecular Formula: C₁₆H₂₀BrNO₅
Molecular Weight: 386.24
* For research use only. Not for human or veterinary use.
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate - 57865-92-6](/images/no_structure.jpg)
Specification
CAS No. | 57865-92-6 |
---|---|
Molecular Formula | C₁₆H₂₀BrNO₅ |
Molecular Weight | 386.24 |
IUPAC Name | [4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
Standard InChI | InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19) |
SMILES | CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC |
Introduction
The carbohydrate-related alternative names (containing terms like "hexopyranoside") suggest that this compound is considered within the context of modified sugar chemistry, specifically as a derivative of hexose sugars .
Physical and Chemical Properties
Physical Properties
The physical properties of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate provide insight into its behavior in various environmental and experimental conditions.
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 386.24 g/mol | |
Exact Mass | 385.05249 Da | |
Monoisotopic Mass | 385.05249 Da | |
XLogP3-AA | 2 | |
Topological Polar Surface Area | 73.9 Ų | |
Heavy Atom Count | 23 | |
Complexity | 413 |
The XLogP3-AA value of 2 suggests moderate lipophilicity, indicating potential for penetration through biological membranes while maintaining some water solubility . This balanced property is often desirable for drug candidates. The topological polar surface area of 73.9 Ų provides information about the compound's ability to engage in hydrogen bonding, which is a critical factor in molecular recognition processes and drug-target interactions.
Chemical Properties
The chemical properties of this compound offer insights into its reactivity patterns and potential for interactions with biological systems.
Table 3: Chemical Properties
The presence of one hydrogen bond donor and five hydrogen bond acceptors indicates that the molecule can participate in multiple hydrogen bonding interactions, potentially enhancing its affinity for biological targets . With six rotatable bonds, the compound possesses considerable conformational flexibility, which may allow it to adapt its shape to complement binding sites in biological molecules such as proteins.
The four undefined stereocenters represent a significant aspect of this molecule's structural complexity . This feature indicates that the compound could potentially exist as multiple stereoisomers, each potentially having distinct biological activities. This stereochemical diversity is an important consideration in research applications, particularly in medicinal chemistry where stereochemistry often plays a crucial role in drug-target interactions.
Related Compounds
To better understand [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate, it is valuable to examine structurally related compounds. One such compound identified in the search results is [(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate .
Table 4: Comparison with Related Compound
Property | [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | [(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate |
---|---|---|
Molecular Formula | C16H20BrNO5 | C14H17BrO6 |
Molecular Weight | 386.24 g/mol | 361.18 g/mol |
Position 4 Substituent | Acetamido group | Hydroxy group |
Stereochemistry | 4 undefined stereocenters | Defined stereochemistry at positions 2, 3, 4, 5, and 6 |
InChIKey | JZLAUALBZXMLIS-UHFFFAOYSA-N | VUWYKCUKVSNBJE-SKENRDBWSA-N |
Another notable distinction is that the related compound has fully defined stereochemistry, with specific stereochemical configurations at all five stereocenters, while [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has four undefined stereocenters . This difference in stereochemical definition suggests that the related compound may have been studied in greater stereochemical detail, possibly due to its biological relevance or synthetic accessibility.
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